3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. This compound features a distinctive fused ring structure, integrating a furan ring with a chromene moiety. It is characterized by the presence of tert-butyl and propyl substituents, which contribute to its unique chemical properties and potential applications in various scientific fields.
The compound can be synthesized through various organic reactions, often involving multi-step processes that require careful control of reaction conditions. Its molecular formula is with a molecular weight of approximately 270.32 g/mol. The compound is recognized under the International Union of Pure and Applied Chemistry name 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one.
3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one is classified as a furochromene derivative, which is a subclass of chromenes. These compounds are notable for their biological activities and potential therapeutic applications.
The synthesis of 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves several key steps:
The synthesis process can be performed using various reagents and solvents, with reaction conditions tailored to maximize efficiency. For instance, the use of strong acids or bases may facilitate the cyclization step, while temperature control is crucial for managing reaction kinetics.
The molecular structure of 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one |
| InChI Key | TWAUNLNWQJMVFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C(=O)OC2=C(C=C1)C(=CO2)C(C)C)C |
This structure highlights its fused ring system and the presence of various substituents that influence its chemical behavior.
3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions employed during the reactions.
The mechanism of action for 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within biological systems. The compound's unique structure enables it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects such as:
These effects suggest potential therapeutic applications in medicine and biology.
The physical properties of 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one include:
| Property | Value |
|---|---|
| Density | Approximately |
| Boiling Point | Approximately at |
| Flash Point | Approximately |
Chemical properties include reactivity patterns typical for furochromenes, such as susceptibility to oxidation and reduction reactions that can alter functional groups within the compound.
3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1